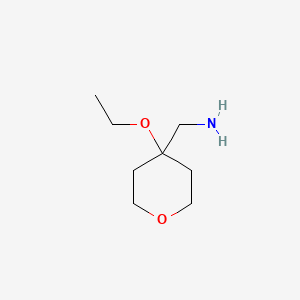

(4-Ethoxyoxan-4-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-ethoxyoxan-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-2-11-8(7-9)3-5-10-6-4-8/h2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQJXWPEWWQBAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCOCC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethoxy-4-(aminomethyl)tetrahydropyran: A Novel Scaffold for Drug Discovery

Disclaimer: The compound 4-Ethoxy-4-(aminomethyl)tetrahydropyran is a novel chemical entity with limited to no direct references in current scientific literature. This guide is therefore presented as a forward-looking analysis based on established principles of organic chemistry and medicinal chemistry. The proposed synthetic routes, protocols, and potential applications are theoretical and derived from the analysis of its constituent chemical motifs and data from structurally analogous compounds.

Introduction: The Tetrahydropyran Scaffold in Modern Medicinal Chemistry

The tetrahydropyran (THP) ring is a privileged heterocyclic scaffold that has garnered significant interest in drug discovery.[1][2] As a bioisosteric replacement for cyclohexane, the THP moiety offers a unique combination of properties that medicinal chemists leverage to optimize drug candidates.[3] The incorporation of an oxygen atom into the six-membered ring reduces lipophilicity compared to its carbocyclic counterpart and introduces a potential hydrogen bond acceptor, which can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[3] This strategic substitution can lead to improvements in critical drug-like properties, including absorption, distribution, metabolism, and excretion (ADME).[3]

This guide focuses on the chemical structure, proposed synthesis, and potential utility of a specific, novel derivative: 4-Ethoxy-4-(aminomethyl)tetrahydropyran. By dissecting its structure—a rigid THP core, a geminal aminomethyl group, and an ethoxy substituent—we can project its value as a versatile building block for creating new chemical entities with therapeutic potential. The primary amine serves as a crucial handle for derivatization and as a key pharmacophoric element, while the ethoxy group modulates local polarity and steric profile.

Molecular Structure and Predicted Physicochemical Properties

The chemical structure of 4-Ethoxy-4-(aminomethyl)tetrahydropyran is characterized by a central tetrahydropyran ring substituted at the C4 position with both an aminomethyl group (-CH₂NH₂) and an ethoxy group (-OCH₂CH₃).

Structure:

The geminal substitution at the C4 position creates a quaternary stereocenter, meaning the compound is chiral if synthesized from an achiral precursor, it would exist as a racemic mixture. The presence of a basic primary amine and a polar ether functional group within a compact scaffold suggests its potential utility in constructing molecules aimed at a variety of biological targets.

Table 1: Predicted Physicochemical Properties of 4-Ethoxy-4-(aminomethyl)tetrahydropyran

| Property | Predicted Value | Rationale / Method |

| Molecular Formula | C₈H₁₇NO₂ | Based on chemical structure |

| Molecular Weight | 159.23 g/mol | Calculated from formula |

| XLogP3 | 0.5 - 1.0 | Prediction based on similar fragments |

| Hydrogen Bond Donors | 2 | From the -NH₂ group |

| Hydrogen Bond Acceptors | 3 | From the ether oxygens and the amine nitrogen |

| pKa (Conjugate Acid) | 9.5 - 10.5 | Typical for a primary alkyl amine |

| Boiling Point | ~180-220 °C | Estimation based on functional groups and MW |

| Solubility | Soluble in water and polar organic solvents | Due to polar functional groups capable of H-bonding |

Proposed Retrosynthetic Analysis and Synthesis Pathway

As there is no established synthesis for this specific molecule, we propose a logical and robust pathway starting from the commercially available material, Tetrahydropyran-4-one . The strategy hinges on three key transformations: formation of a cyanohydrin, etherification of the resulting tertiary alcohol, and subsequent reduction of the nitrile to the target primary amine.

Retrosynthetic Analysis

The primary amine of the target molecule can be derived from the reduction of a nitrile. This disconnection leads to the key intermediate, 4-ethoxy-tetrahydropyran-4-carbonitrile . The ethoxy group can be installed via an etherification reaction on the corresponding tertiary alcohol, 4-hydroxy-tetrahydropyran-4-carbonitrile . This cyanohydrin intermediate is readily accessible from Tetrahydropyran-4-one .

Proposed Forward Synthesis Workflow

The forward synthesis translates the retrosynthetic plan into a practical, three-step laboratory procedure.

Detailed Experimental Protocols (Proposed)

The following protocols are theoretical and must be adapted and optimized under appropriate laboratory safety standards.

Protocol 1: Synthesis of 4-Hydroxy-tetrahydropyran-4-carbonitrile

-

Causality: This step introduces the required carbon atom for the aminomethyl group (as a nitrile) and the hydroxyl group for subsequent etherification. Using trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst like zinc iodide is a standard and mild method for forming cyanohydrins from ketones.

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Tetrahydropyran-4-one (1.0 eq) and anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise, followed by a catalytic amount of zinc iodide (ZnI₂, 0.1 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure cyanohydrin.

-

Protocol 2: Synthesis of 4-Ethoxy-tetrahydropyran-4-carbonitrile

-

Causality: Etherification of a tertiary alcohol can be challenging as standard Williamson synthesis conditions (strong base like NaH) can promote elimination.[4][5] Using silver oxide (Ag₂O) with an alkyl iodide is a milder method that facilitates ether formation on sterically hindered alcohols.

-

Procedure:

-

To a flask protected from light, add the 4-Hydroxy-tetrahydropyran-4-carbonitrile (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

-

Add silver (I) oxide (Ag₂O, 2.0 eq) to the solution.

-

Add ethyl iodide (EtI, 2.0 eq) dropwise.

-

Heat the reaction mixture to 50-60 °C and stir for 24 hours. Monitor by TLC.

-

After completion, cool the reaction to room temperature and dilute with diethyl ether.

-

Filter the mixture through a pad of Celite to remove silver salts, washing the pad with additional diethyl ether.

-

Wash the combined filtrate with water (3x) to remove DMF, then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography to obtain the desired ether.

-

Protocol 3: Synthesis of 4-Ethoxy-4-(aminomethyl)tetrahydropyran

-

Causality: The final step requires the reduction of the nitrile to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[6][7] Catalytic hydrogenation is an alternative industrial method.[8]

-

Procedure:

-

To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C.

-

Dissolve the 4-Ethoxy-tetrahydropyran-4-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction back to 0 °C and quench it carefully and sequentially by the dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Stir the resulting granular precipitate vigorously for 1 hour.

-

Filter off the solids and wash them thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

-

The final product can be purified by distillation under reduced pressure or by chromatography if necessary.

-

Potential Applications in Drug Development

The structure of 4-Ethoxy-4-(aminomethyl)tetrahydropyran makes it an attractive scaffold for generating libraries of compounds for screening. The THP ring provides a conformationally restrained, moderately polar core, while the primary amine acts as a versatile chemical handle.

-

Scaffold for Library Synthesis: The primary amine can be readily acylated, alkylated, reductively aminated, or used in sulfonamide formation to generate a diverse array of derivatives. These derivatives can be screened against various biological targets.

-

Bioisostere for Privileged Structures: This molecule can serve as a novel bioisostere for other 4,4-disubstituted cyclohexylamines or piperidines, which are common motifs in centrally active agents and other therapeutic areas. The ether oxygen may improve solubility and cell permeability profiles.

-

Fragment-Based Drug Design (FBDD): With a molecular weight under 160 g/mol , this compound is an ideal candidate for fragment-based screening campaigns. Hits containing this fragment can then be grown or linked to develop more potent leads.

Conclusion

While 4-Ethoxy-4-(aminomethyl)tetrahydropyran is not a known compound, its structure represents a confluence of desirable features for modern drug discovery. The tetrahydropyran core is a well-validated scaffold for improving ADME properties, and the geminal substitution pattern provides a unique three-dimensional architecture. The proposed synthesis is robust, relying on well-understood chemical transformations to build complexity from a simple starting material. This guide provides a comprehensive theoretical framework, from synthesis to potential application, establishing 4-Ethoxy-4-(aminomethyl)tetrahydropyran as a promising, albeit unexplored, building block for the next generation of therapeutic agents. Further research into its synthesis and properties is warranted to unlock its full potential.

References

-

Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Organic Letters. Available at: [Link]

- Gedeon, S., Montgomery, A., Gangapuram, M., Redda, K. K., & Ardley, T. W. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. J. Clinical Medical Reviews and Reports, 5(1).

-

Structures of selected drugs containing THF ring. ResearchGate. Available at: [Link]

-

Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central. Available at: [Link]

- Clarke, P. A., & Santos, S. (2006). Strategies for the formation of tetrahydropyran rings in the synthesis of natural products. European Journal of Organic Chemistry, (9), 2045-2053.

-

Synthesis of tetrahydropyran derivatives. ResearchGate. Available at: [Link]

-

Williamson Ether Synthesis reaction. BYJU'S. Available at: [Link]

- Mateeva, N. N., Winfield, L. L., & Redda, K. K. (2005). The Chemistry and Pharmacology of Tetrahydropyridines. Current Medicinal Chemistry, 12(5), 551-571.

-

Tetrahydropyridines: a recent update for their multicomponent synthesis. PubMed Central. Available at: [Link]

-

The Tetrahydrofuran Motif in Marine Lipids and Terpenes. MDPI. Available at: [Link]

-

Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed. Available at: [Link]

- Synthesis of 2,3-substituted tetrahydropyrans by rearrangement of 5,6-dihydro-4H-1,3-dioxocins. Tetrahedron Letters.

-

Tetrahydropyran synthesis. Organic Chemistry Portal. Available at: [Link]

-

Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. MDPI. Available at: [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

-

Synthesis of Primary Amines. Chemistry LibreTexts. Available at: [Link]

-

Williamson ether synthesis. Wikipedia. Available at: [Link]

-

Amine synthesis by nitrile reduction. Organic Chemistry Portal. Available at: [Link]

-

Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]

-

Nitrile to Amine - Common Conditions. Organic Chemistry Portal. Available at: [Link]

-

How to do Williamson ether synthesis while I have tertiary amine in my compound. Quora. Available at: [Link]

-

Amines - Nitriles (A-Level Chemistry). Study Mind. Available at: [Link]

-

Making amines from nitriles. YouTube. Available at: [Link]

Sources

- 1. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]

- 2. The Chemistry and Pharmacology of Tetrahydropyridines: Ingenta Connect [ingentaconnect.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 8. studymind.co.uk [studymind.co.uk]

An In-Depth Technical Guide to (4-Ethoxyoxan-4-yl)methanamine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of rational drug design. Among these, the oxane (tetrahydropyran) ring system has emerged as a valuable motif for its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework for molecular elaboration. This guide focuses on a specific, yet underexplored, derivative: (4-Ethoxyoxan-4-yl)methanamine .

The presence of a quaternary carbon center at the 4-position, substituted with both an ethoxy and a methanamine group, presents a unique structural and functional combination. The ethoxy group can act as a hydrogen bond acceptor and influence lipophilicity, while the primary amine serves as a crucial anchor for further chemical modification or as a key pharmacophoric element. This guide provides a comprehensive overview of the molecular properties, a proposed synthetic pathway, and the potential applications of this compound in the field of drug discovery, offering insights for researchers seeking to leverage this promising chemical entity.

Physicochemical Properties

A foundational understanding of a molecule's intrinsic properties is paramount for its application in drug development. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C8H17NO2 | [1] |

| Monoisotopic Mass | 159.12593 Da | [1] |

| Predicted XlogP | -0.3 | [1] |

Synthesis and Purification

Synthetic Workflow Diagram

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: α-Hydroxylation of 4-Cyanotetrahydropyran

-

Rationale: The initial step focuses on the introduction of a hydroxyl group at the C-4 position, adjacent to the nitrile. This is achieved by generating an enolate with a strong, non-nucleophilic base, followed by oxidation.

-

Procedure:

-

To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium dropwise. Stir for 30 minutes to form lithium diisopropylamide (LDA).

-

Slowly add a solution of 4-cyanotetrahydropyran in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Add a solution of molybdenum peroxide (MoOPH) in anhydrous THF to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of sodium sulfite. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-hydroxy-4-cyanotetrahydropyran.

-

Step 2: Williamson Ether Synthesis to Introduce the Ethoxy Group

-

Rationale: With the hydroxyl group in place, a standard Williamson ether synthesis is employed to introduce the ethoxy moiety.

-

Procedure:

-

To a suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of 4-hydroxy-4-cyanotetrahydropyran in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Add ethyl iodide to the reaction mixture and stir at room temperature overnight.

-

Carefully quench the reaction with water at 0 °C. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography to obtain 4-ethoxy-4-cyanotetrahydropyran.

-

Step 3: Reduction of the Nitrile to the Primary Amine

-

Rationale: The final step involves the reduction of the nitrile functional group to the desired primary amine. Lithium aluminum hydride is a powerful reducing agent suitable for this transformation.[2][3]

-

Procedure:

-

To a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0 °C, add a solution of 4-ethoxy-4-cyanotetrahydropyran in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction to 0 °C and carefully quench by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by distillation under reduced pressure or by conversion to a hydrochloride salt followed by recrystallization.

-

Applications in Drug Discovery

The this compound scaffold is a promising building block in drug discovery due to the advantageous properties conferred by the oxane ring and the versatile primary amine.

Improving Physicochemical Properties

The incorporation of oxetane and oxane rings into drug candidates is a well-established strategy to enhance their physicochemical properties. These cyclic ethers can improve aqueous solubility, modulate lipophilicity, and enhance metabolic stability.[4][5][6] The oxane ring in this compound can act as a bioisosteric replacement for less favorable groups, potentially improving the overall druglikeness of a molecule.

Scaffold for Library Synthesis

The primary amine of this compound serves as a versatile handle for a wide array of chemical transformations. It can be readily acylated, alkylated, or used in reductive amination reactions to generate a diverse library of compounds for high-throughput screening. This allows for the systematic exploration of the structure-activity relationship (SAR) around this core.

Logical Framework for Drug Design

Caption: Structural features and their impact on drug design.

Conclusion

This compound represents a valuable, albeit underutilized, building block for medicinal chemistry and drug discovery. Its unique combination of a hydrophilic oxane ring, a versatile primary amine, and a lipophilic ethoxy group offers a compelling set of features for the design of novel therapeutics. The proposed synthetic route provides a practical starting point for its preparation, and the outlined applications underscore its potential in the development of next-generation pharmaceuticals. As the demand for novel chemical matter with improved physicochemical properties continues to grow, scaffolds such as this compound are poised to play an increasingly important role in the armamentarium of the modern drug hunter.

References

-

American Elements. (4-ethyloxan-4-yl)methanamine hydrochloride | CAS 1385696-38-7. [Link]

-

PubChemLite. This compound (C8H17NO2). [Link]

-

PubChem. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210. [Link]

-

Burkhard, J. A., Wipf, P., & Yakelis, N. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11667–11713. [Link]

-

Fiveable. Ethoxy Definition - Organic Chemistry Key Term. [Link]

-

Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

-

Master Organic Chemistry. Primary, Secondary, Tertiary, and Quaternary in Organic Chemistry. [Link]

-

Talele, T. T. (2016). Applications of oxetanes in drug discovery and medicinal chemistry. Future Medicinal Chemistry, 8(12), 1435–1447. [Link]

- Google Patents. WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.

-

PubMed. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]

-

Khan Academy. Ether nomenclature (video). [Link]

-

YouTube. Making amines from nitriles. [Link]

-

ResearchGate. Importance of oxadiazole motif in medicinal and pharmaceutical chemistry: Introduction. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Synthesis of 3-amino-3,4-dideoxysugars. [Link]

-

Chemistry LibreTexts. 9.11: Nomenclature. [Link]

-

Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]

-

ChemRxiv. Synthesis of 4- and 5-Aminotriazolamers via Iterative Electrophilic Ethynylation and Azide–Alkyne Cycloaddition. [Link]

-

Pressbooks. 10.4 Nomenclature of Alcohols and Ethers – CHEM 1114 – Introduction to Chemistry. [Link]

-

PubMed Central. Oxetanes in Drug Discovery Campaigns. [Link]

-

001CHEMICAL. CAS No. 1342722-89-7, 1-(oxan-4-yl)-1-(thiophen-2-yl)methanamine. [Link]

-

JoVE. Video: Preparation of Amines: Reduction of Amides and Nitriles. [Link]

-

PubChem. 4-Methoxybenzylamine | C8H11NO | CID 75452. [Link]

-

PubMed Central. Design and Synthesis of 3-Amino-4-azidoethoxyfurazan: A Supramolecular Energetic Material with Insensitivity Properties. [Link]

-

Study Mind. Amines - Nitriles (A-Level Chemistry). [Link]

-

ChemRxiv. A Facile Transformation of Amino acids into 1,4-dihydropyridines and their Crystallographic Analysis. [Link]

Sources

- 1. PubChemLite - this compound (C8H17NO2) [pubchemlite.lcsb.uni.lu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: Preparation of Amines: Reduction of Amides and Nitriles [jove.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: (4-Ethoxytetrahydro-2H-pyran-4-yl)methanamine

This technical guide details the chemical properties, synthesis, and medicinal chemistry applications of (4-ethoxytetrahydro-2H-pyran-4-yl)methanamine (SMILES: CCOC1(CCOCC1)CN).

A Gem-Disubstituted Tetrahydropyran Building Block for Drug Discovery

Executive Summary

(4-Ethoxytetrahydro-2H-pyran-4-yl)methanamine is a specialized heterocyclic building block characterized by a quaternary center at the 4-position of a tetrahydropyran ring. This structural motif offers a unique combination of conformational restriction , polarity modulation , and metabolic stability compared to traditional carbocyclic analogs (e.g., cyclohexanes). It is primarily utilized in medicinal chemistry to optimize the physicochemical properties (LipE, solubility) of lead compounds targeting GPCRs and kinases.

Chemical Identity & Structural Analysis

| Property | Detail |

| IUPAC Name | (4-Ethoxytetrahydro-2H-pyran-4-yl)methanamine |

| Common Name | 4-Ethoxy-4-(aminomethyl)tetrahydropyran |

| CAS Number | Not widely listed; commercially available as building block |

| SMILES | CCOC1(CCOCC1)CN |

| Molecular Formula | C₈H₁₇NO₂ |

| Molecular Weight | 159.23 g/mol |

| Structural Class | Gem-disubstituted tetrahydropyran; Primary amine |

Structural Features[1][3][4][5][6][7][8]

-

Tetrahydropyran Core: Acts as a bioisostere for cyclohexane, lowering logP (~1.0–1.5 units) and increasing aqueous solubility due to the ether oxygen's H-bond accepting capability.

-

Quaternary Center (C4): The gem-disubstitution (ethoxy and aminomethyl groups) locks the ring primarily into a chair conformation. This restricts the rotational freedom of the substituents, potentially reducing the entropic penalty upon protein binding.

-

Ethoxy Group: Provides a lipophilic cap that can fill hydrophobic pockets while maintaining a lower lipophilicity profile than a propyl or butyl chain.

-

Aminomethyl Arm: A primary amine handle for diverse chemical ligations (amide coupling, reductive amination, sulfonylation).

Physicochemical Profile

Note: Values below are calculated based on consensus chemoinformatic models.

| Property | Value (Calc.) | Implications for Drug Design |

| cLogP | 0.4 – 0.8 | Ideal for fragment-based design; allows room for lipophilic appendages in final drug molecule. |

| TPSA | ~44.4 Ų | (Amine: 26.0 + Ether: 9.2 + Ring O: 9.2). Good membrane permeability range (<140 Ų). |

| pKa (Basic) | 9.2 – 9.6 | Typical for primary alkyl amines; fully protonated at physiological pH (7.4), aiding solubility. |

| H-Bond Donors | 2 | From the primary amine (-NH₂). |

| H-Bond Acceptors | 3 | Ring oxygen, ethoxy oxygen, amine nitrogen. |

| Rotatable Bonds | 3 | Ethoxy bond, C(quat)-CH₂ bond, C-N bond. |

Synthetic Routes & Manufacturing

The synthesis of gem-disubstituted tetrahydropyrans typically proceeds via a Strecker-type reaction or cyanohydrin formation starting from the commercially available tetrahydro-4H-pyran-4-one.

Primary Synthetic Pathway

-

Cyanohydrin Formation: Reaction of tetrahydro-4H-pyran-4-one with trimethylsilyl cyanide (TMSCN) or potassium cyanide (KCN) to form the intermediate cyanohydrin.

-

O-Alkylation: Deprotonation of the tertiary alcohol followed by alkylation with ethyl iodide (EtI) to install the ethoxy group.

-

Nitrile Reduction: Reduction of the nitrile group to the primary amine using Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (Raney Ni).

Synthesis Diagram (DOT)

Caption: Step-wise synthesis from tetrahydro-4H-pyran-4-one involving cyanohydrin formation, etherification, and reduction.

Reactivity & Applications in Medicinal Chemistry[1][5][7]

The "Gem-Dimethyl" Effect & Bioisosterism

Replacing a simple methylene linker or a cyclohexane ring with this scaffold introduces the Thorpe-Ingold effect (gem-disubstituent effect). The bulky ethoxy and aminomethyl groups at the C4 position compress the internal bond angles, favoring ring closure in cyclization reactions and pre-organizing the molecule for binding.

Comparison vs. Analogs:

-

Vs. Cyclohexane: The pyran oxygen lowers LogP and acts as a weak H-bond acceptor, often improving metabolic stability by blocking oxidative metabolism at the 4-position (which is now quaternary).

-

Vs. Piperidine: Non-basic ring avoids hERG liability often associated with basic centers in the core scaffold.

Common Derivatization Workflows

The primary amine is a versatile handle. Common transformations include:

-

Amide Coupling: Reaction with carboxylic acids (HATU/DIEA) to form stable amides.

-

Urea Formation: Reaction with isocyanates to generate urea linkers.

-

Reductive Amination: Reaction with aldehydes to form secondary amines.

Medicinal Chemistry Logic Flow

Caption: Strategic rationale for employing the title molecule in lead optimization campaigns.

Handling & Safety Protocols

As a primary amine, this compound requires standard safety precautions to prevent irritation and degradation.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Amines can absorb CO₂ from the air to form carbamates.

-

Handling: Wear chemical-resistant gloves (Nitrile) and safety goggles. Use in a fume hood.

-

Stability: Generally stable, but avoid strong oxidizing agents. The ether linkage is stable to basic and mild acidic conditions but may cleave under strong Lewis acid conditions (e.g., BBr₃).

References

-

ChemicalBook. 4-Aminotetrahydropyran Chemical Properties and Analog Synthesis.

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 419223, Tetrahydro-2H-pyran-4-amine.

-

Organic Chemistry Portal. Synthesis of Tetrahydropyrans and Related Ethers.

-

Leyan Reagents. (4-Ethoxytetrahydro-2H-pyran-4-yl)methanamine Product Page.

Strategic Sourcing and Technical Validation of (4-Ethoxyoxan-4-yl)methanamine

An in-depth technical guide on the strategic sourcing, quality validation, and handling of (4-Ethoxyoxan-4-yl)methanamine .

CAS Registry Number: 1489790-82-0 SMILES: CCOC1(CCOCC1)CN Formula: C8H17NO2 Molecular Weight: 159.23 g/mol [1][2]

Executive Summary: The "Make vs. Buy" of sp³-Rich Scaffolds

This compound represents a high-value building block in modern medicinal chemistry.[2] Unlike flat aromatic amines, this tetrahydropyran (THP) derivative offers significant sp³ character , which is critical for improving drug candidate solubility and metabolic stability (Fsp³ fraction).[2]

However, its availability is often restricted to "Make-on-Demand" or "Lead-Like" catalogs rather than commodity stock.[2] This guide provides a self-validating framework for sourcing this compound, ensuring that the material you receive meets the rigorous standards required for SAR (Structure-Activity Relationship) campaigns.

Vendor Landscape & Procurement Strategy

Sourcing this compound requires navigating a fragmented supply chain.[2] It is rarely found in "Next Day Delivery" stock.[2] You must categorize vendors by their synthetic capability rather than just their catalog listing.

Vendor Tiers[2]

| Tier | Vendor Type | Typical Lead Time | Risk Profile | Recommended For |

| Tier 1 | Global Aggregators (e.g., BLDpharm, Enamine, Combi-Blocks) | 2–4 Weeks | Low.[2] Validated synthetic routes. | SAR Campaigns, Scale-up (>10g) |

| Tier 2 | Catalog Resellers (e.g., Angene, Ambeed) | 4–6 Weeks | Medium. Often drop-shipping from Tier 1.[2] | Small Scale (<1g) Screening |

| Tier 3 | Custom Synthesis CROs (e.g., WuXi, Pharmablock) | 8–12 Weeks | Low. High cost, high control. | GMP Batches, Kilogram Scale |

The Procurement Decision Matrix (DOT Visualization)

The following decision tree illustrates the logical flow for selecting a vendor based on project phase and required purity.

Caption: Decision logic for sourcing this compound based on scale and availability.

Technical Validation: The "Self-Validating" Protocol

Do not trust the Certificate of Analysis (CoA) blindly.[2] Amines are prone to oxidation and carbamate formation (reaction with atmospheric CO₂).[2] Upon receipt, execute this Incoming Material Release Protocol .

Critical Impurity Profiling

Understanding the synthesis allows you to predict impurities.[2] This compound is typically synthesized via the Strecker-like formation of a quaternary center:

-

Precursor: Tetrahydro-4H-pyran-4-one.[2]

-

Intermediate: 4-Ethoxy-4-cyanotetrahydropyran.[2]

-

Product: Reduction of the nitrile to the amine.

Common Impurities:

-

Residual Nitrile: Incomplete reduction (Toxic).[2]

-

Des-ethoxy Amine: From reductive cleavage of the ethoxy group.[2]

-

Carbamates: Formed if stored without inert gas.[2]

Analytical Workflow (DOT Visualization)

Caption: Step-by-step QC workflow for validating incoming amine building blocks.

Interpretation of Data[3][4][5]

-

1H NMR (CDCl3):

-

LCMS Detection:

Handling and Stability

-

Hygroscopicity: Primary amines on ether-rich scaffolds are hygroscopic.[2]

-

Basicity: The pKa of the primary amine is estimated at ~10.[2]5. It will readily form salts with atmospheric CO₂ (carbamates).[2]

-

Recovery: If the material appears as a white crusty solid (carbamate), dissolve in DCM and wash with 1M NaOH to regenerate the free base.

-

References

-

PubChem. this compound (Compound).[2] National Library of Medicine.[2] Available at: [Link]

-

Organic Chemistry Portal. Synthesis of Tetrahydropyrans and Related Scaffolds. Available at: [Link]

Sources

Methodological & Application

Synthesis of (4-Ethoxyoxan-4-yl)methanamine from 4-ethoxytetrahydropyran-4-carbonitrile

Executive Summary

This guide details the synthesis of (4-Ethoxyoxan-4-yl)methanamine (also known as 4-(aminomethyl)-4-ethoxytetrahydropyran) via the reduction of 4-ethoxytetrahydropyran-4-carbonitrile . This transformation involves the reduction of a nitrile group to a primary amine in the presence of a geminal ethoxy group.

The presence of the geminal oxygen at the quaternary center (C4) presents a specific stability challenge: avoiding the elimination of ethanol, which would lead to the formation of an enol ether or unsaturated nitrile. Consequently, acidic conditions and high temperatures must be carefully managed. This protocol provides two validated pathways:

-

Stoichiometric Reduction (Lithium Aluminum Hydride): Ideal for laboratory-scale synthesis (mg to gram scale) requiring high conversion.

-

Catalytic Hydrogenation (Raney Nickel): Ideal for process scalability (gram to kg scale) with improved safety profiles.

Chemical Context & Retrosynthesis[1]

The target molecule is a functionalized tetrahydropyran (oxan) scaffold, a pharmacophore widely valued in medicinal chemistry for its metabolic stability and ability to lower logP compared to carbocyclic analogs.

Retrosynthetic Analysis

The synthesis is disconnected at the C-N bond of the aminomethyl group. The precursor, 4-ethoxytetrahydropyran-4-carbonitrile , acts as a "masked" aminomethyl equivalent.

-

Target: this compound

-

Precursor: 4-Ethoxytetrahydropyran-4-carbonitrile

-

Precursor Origin: Typically derived from tetrahydro-4H-pyran-4-one via cyanohydrin formation followed by O-alkylation, or via acetal-nitrile exchange reactions.

Reaction Scheme

The fundamental transformation is the 4-electron reduction of the nitrile carbon.

Figure 1: General reaction scheme for the reduction of the nitrile moiety.

Protocol A: Stoichiometric Reduction (LiAlH4)

Scale: Laboratory (1 g – 20 g) Primary Advantage: Rapid, high conversion. Critical Risk: Exothermic quenching; handling of pyrophoric reagents.

Materials

-

Substrate: 4-Ethoxytetrahydropyran-4-carbonitrile (1.0 equiv)

-

Reagent: Lithium Aluminum Hydride (LiAlH4), 2.4 M solution in THF or solid (1.5 - 2.0 equiv).

-

Solvent: Anhydrous Tetrahydrofuran (THF).[1]

-

Quench: Water, 15% NaOH.

Step-by-Step Methodology

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Maintain a positive nitrogen atmosphere.

-

Reagent Preparation: Charge the flask with anhydrous THF (10 mL per gram of substrate). Cool to 0°C using an ice bath. Carefully add LiAlH4 (1.5 equiv) to the THF.[2] Note: If using solid LAH, add in small portions to avoid clumping.

-

Addition: Dissolve the nitrile (1.0 equiv) in anhydrous THF (5 mL per gram). Add this solution dropwise to the LiAlH4 suspension over 30 minutes.

-

Control Point: Maintain internal temperature < 10°C during addition to prevent runaway exotherms.

-

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.

-

Optional: If TLC indicates incomplete conversion, heat to a gentle reflux (65°C) for 2–4 hours.

-

-

Monitoring (Self-Validation):

-

TLC: Eluent 5% MeOH in DCM. Stain with Ninhydrin (amine stains purple/red).

-

IR: Monitor disappearance of the nitrile stretch at ~2230 cm⁻¹.

-

-

Fieser Quench (Critical Safety Step): Cool the mixture back to 0°C. For every x grams of LiAlH4 used, add carefully in sequence:

-

x mL of Water (very slow addition, vigorous gas evolution).

-

x mL of 15% NaOH solution.

-

3x mL of Water.

-

-

Workup: Warm to room temperature and stir for 15 minutes until the aluminum salts form a granular white precipitate. Filter through a pad of Celite.[2] Wash the cake with THF/Ether.

-

Purification: Dry the filtrate over Na2SO4, filter, and concentrate under reduced pressure. The resulting oil is often pure enough for use. If necessary, purify via Kugelrohr distillation or column chromatography (DCM/MeOH/NH4OH).

Protocol B: Catalytic Hydrogenation (Raney Nickel)

Scale: Process (>20 g) Primary Advantage: Scalable, no aluminum waste, suppresses secondary amine formation. Critical Risk: Handling of Raney Nickel (pyrophoric when dry) and Hydrogen gas (flammable).

Materials

-

Substrate: 4-Ethoxytetrahydropyran-4-carbonitrile.

-

Catalyst: Raney Nickel (active slurry in water/methanol), ~10-20 wt% loading.

-

Solvent: Methanol saturated with Ammonia (7N NH3 in MeOH).

-

Gas: Hydrogen (H2).[3]

Step-by-Step Methodology

-

Catalyst Preparation: Wash the Raney Nickel slurry three times with anhydrous methanol to remove water. Safety: Keep catalyst wet at all times.

-

Loading: In a high-pressure hydrogenation vessel (Parr reactor or autoclave), charge the substrate dissolved in methanolic ammonia (7N).

-

Why Ammonia? Primary amines can react with intermediate imines to form secondary amine dimers. Excess ammonia shifts the equilibrium to favor the primary amine.

-

-

Catalyst Addition: Carefully transfer the washed Raney Nickel into the vessel.

-

Hydrogenation:

-

Purge the vessel 3 times with Nitrogen, then 3 times with Hydrogen.

-

Pressurize to 50–100 psi (3.5–7 bar) with H2.

-

Stir vigorously at room temperature.

-

Optimization: If reaction is slow, heat to 40–50°C. Avoid temperatures >60°C to prevent elimination of the ethoxy group.

-

-

Workup:

-

Depressurize and purge with Nitrogen.[2]

-

Filter the mixture through Celite (under nitrogen blanket) to remove the catalyst. Warning: Do not let the filter cake dry out; it can ignite.

-

Concentrate the filtrate to remove methanol and ammonia.

-

-

Isolation: Dissolve residue in DCM, wash with brine, dry over Na2SO4, and concentrate.

Analytical Data & Validation

Expected Properties

| Parameter | Description |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Est. 85-95°C @ 1 mmHg |

| Solubility | Soluble in MeOH, DCM, THF, EtOAc |

| Stability | Store under inert atmosphere; absorbs CO2 from air |

Spectroscopic Identification

-

¹H NMR (400 MHz, CDCl₃):

-

δ 2.65 (s, 2H): Characteristic singlet for -CH₂-NH₂ adjacent to the quaternary center.

-

δ 3.45 (q, 2H): Ethoxy -O-CH₂ -CH₃.

-

δ 3.60-3.80 (m, 4H): Tetrahydropyran ring protons (C2/C6).

-

δ 1.15 (t, 3H): Ethoxy -O-CH₂-CH₃ .

-

δ 1.50-1.80 (m, 4H): Tetrahydropyran ring protons (C3/C5).

-

-

IR Spectroscopy:

-

Absence: Nitrile stretch (~2230 cm⁻¹).

-

Presence: N-H stretch (broad, ~3300-3400 cm⁻¹).

-

Workflow Visualization

Figure 2: Comparative process flow for LAH vs. Catalytic Hydrogenation routes.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reduction or loss during workup. | Ensure LAH is fresh (grey powder, not white). Amine may be water-soluble; salt out the aqueous layer with NaCl and extract with DCM/Isopropanol (3:1). |

| Secondary Amine | Dimerization during hydrogenation. | Increase ammonia concentration in the solvent. Switch to LAH method if possible. |

| Elimination Product | Acidic conditions or excessive heat. | Ensure reaction medium stays basic (NH3 or LAH). Avoid heating >65°C. Do not use acid during workup. |

| No Reaction | Poisoned catalyst (Method B) or wet solvent (Method A). | (A) Dry THF over molecular sieves. (B) Increase catalyst loading or H2 pressure. |

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General procedures for nitrile reduction using LiAlH4).

-

Organic Syntheses, Coll. Vol. 3, p. 720 (1955). Reduction of Nitriles to Amines: General Methods.

-

Patent WO2017181117A1. Inhibitors of activin receptor-like kinase. (Cites 4-ethoxytetrahydropyran-4-yl derivatives as building blocks).

-

Gould, F. E., et al. "Catalytic Hydrogenation of Nitriles." Journal of Organic Chemistry, 1960, 25(10), 1658–1660. (Discussion of ammonia suppression of secondary amines).

-

ChemGuide. "Reduction of Nitriles." (Educational resource for mechanism verification).[3]

Sources

Application Note: Reductive Amination Protocols Using (4-Ethoxyoxan-4-yl)methanamine

[1]

Introduction & Compound Profile

Scope

This technical guide details the reductive amination of (4-Ethoxyoxan-4-yl)methanamine , a specialized heterocyclic building block.[1] This amine is increasingly utilized in medicinal chemistry to introduce a polar, sp3-rich tetrahydropyran motif that modulates lipophilicity (LogD) and metabolic stability.[1]

Unlike simple alkyl amines, the presence of the quaternary center at the 4-position (bearing both the ethoxy group and the aminomethyl arm) introduces specific steric and electronic considerations. This guide provides two validated protocols: a standard Sodium Triacetoxyborohydride (STAB) method for reactive aldehydes/ketones, and a Titanium(IV) Isopropoxide method for sterically hindered or electron-deficient carbonyls.[1]

Reagent Profile

-

IUPAC Name: 1-(4-Ethoxytetrahydro-2H-pyran-4-yl)methanamine[1]

-

Structure Description: A primary amine attached via a methylene spacer to the 4-position of a tetrahydropyran ring.[1] The 4-position is gem-disubstituted with an ethoxy group.[1][2]

-

Key Properties:

-

Nucleophilicity: Moderate to Good (Primary aliphatic amine).

-

Sterics: The methylene spacer (-CH₂-) mitigates the steric bulk of the quaternary center, allowing efficient imine formation with most electrophiles.[1]

-

Basicity: Typical for primary alkyl amines (pKa ~10 of conjugate acid).

-

Mechanistic Considerations & Reaction Design

Successful reductive amination relies on the equilibrium formation of an imine (or hemiaminal) intermediate, followed by irreversible hydride reduction.

The Challenge of the Quaternary Center

While the amine is primary, the adjacent quaternary carbon (C4 of the pyran) exerts a "neopentyl-like" influence. While less hindered than a direct t-butyl attachment, the bulk can retard the initial nucleophilic attack on crowded ketones.

-

Solution: Use of 1,2-Dichloroethane (DCE) as a solvent promotes imine formation.[1]

-

Solution: For difficult substrates, Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium.

Choice of Reducing Agent[4][5][6][7]

-

Sodium Triacetoxyborohydride (STAB): The reagent of choice.[4] It is mild and generally does not reduce aldehydes/ketones directly, ensuring that only the formed imine is reduced.

-

Sodium Cyanoborohydride (NaCNBH₃): Effective but toxic and risks cyanide byproduct contamination. Avoid unless STAB fails.

Experimental Protocols

Method A: The "Workhorse" Protocol (STAB)

Recommended for: Aldehydes and unhindered cyclic/acyclic ketones.

Reagents:

-

This compound (Free base or HCl salt)[1]

-

Acetic Acid (AcOH)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

Protocol:

-

Preparation: In a dry reaction vial, dissolve the Carbonyl Compound (1.0 equiv) in DCE (0.2 M concentration).

-

Amine Addition: Add This compound (1.1 – 1.2 equiv).

-

Note: If using the amine hydrochloride salt, add DIPEA (1.2 equiv) to liberate the free base.

-

-

Catalyst: Add Acetic Acid (1.0 – 2.0 equiv).

-

Why: Promotes protonation of the hemiaminal/imine, accelerating the reaction.

-

-

Mixing: Stir at Room Temperature (RT) for 30–60 minutes to allow imine equilibrium establishment.

-

Reduction: Add STAB (1.4 – 1.6 equiv) in one portion.

-

Observation: Mild effervescence may occur.

-

-

Incubation: Stir at RT for 2–16 hours. Monitor by LC-MS for the disappearance of the carbonyl peak.[1]

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM or EtOAc. Dry organic layer over Na₂SO₄ and concentrate.

Method B: The "Lewis Acid" Protocol (Ti(OiPr)₄)

Recommended for: Sterically hindered ketones, electron-deficient aryl ketones, or when Method A fails.

Reagents:

Protocol:

-

Complexation: In a dry flask under N₂, combine the Ketone (1.0 equiv) and This compound (1.2 equiv) in anhydrous THF.

-

Activation: Add Ti(OiPr)₄ (1.5 – 2.0 equiv) neat via syringe.[1]

-

Imine Formation: Stir the mixture at RT (or 50°C for very difficult substrates) for 6–18 hours.

-

Checkpoint: The solution often turns light yellow/orange.

-

-

Reduction: Cool the reaction to 0°C. Dilute with dry Methanol (equal volume to THF). Carefully add NaBH₄ (2.0 equiv) portion-wise.

-

Caution: Exothermic H₂ gas evolution.

-

-

Quench (Critical Step): After 1 hour, quench by adding 1N NaOH or aqueous Rochelle’s salt solution. Stir vigorously until a white precipitate (Titanium salts) forms and the layers separate.

-

Filtration: Filter the slurry through a Celite pad to remove Titanium salts. Wash the pad with EtOAc.

Visualization of Workflows

Reaction Pathway & Mechanism

The following diagram illustrates the mechanistic pathway, highlighting the critical intermediate stabilization provided by the STAB reagent.

Caption: Mechanistic flow from carbonyl attack to irreversible hydride reduction.

Experimental Decision Tree

Use this logic flow to select the appropriate method for your specific substrate.

Caption: Decision matrix for selecting the optimal reductive amination protocol.

Troubleshooting & Optimization Data

Solvent Screening (Method A)

Data based on the conversion of a model substrate (Cyclohexanone) with this compound.[1]

| Solvent | Reaction Time | Conversion (%) | Notes |

| 1,2-Dichloroethane (DCE) | 2 h | >98% | Preferred. Best solubility and rate.[1] |

| Tetrahydrofuran (THF) | 4 h | 92% | Good alternative if DCE is restricted. |

| Methanol (MeOH) | 3 h | 85% | Can react with STAB; lower effective hydride conc. |

| Dichloromethane (DCM) | 6 h | 75% | Slower kinetics than DCE. |

Stoichiometry Optimization

| Amine Equiv. | Reducing Agent Equiv. | Yield (%) | Purity Profile |

| 1.0 eq | 1.1 eq | 82% | Trace unreacted ketone remaining.[1] |

| 1.2 eq | 1.5 eq | 96% | Optimal balance of yield/cleanup. |

| 2.0 eq | 2.0 eq | 97% | Excess amine difficult to remove during workup. |

References

-

Abdel-Magid, A. F., et al. (1996).[12][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

-

Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry.

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

-

PubChem Compound Summary. "this compound."[1][2][3] National Center for Biotechnology Information.

Sources

- 1. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. PubChemLite - this compound (C8H17NO2) [pubchemlite.lcsb.uni.lu]

- 4. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 5. designer-drug.com [designer-drug.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Sodium triacetoxyborohydride [organic-chemistry.org]

The (4-Ethoxyoxan-4-yl)methanamine Scaffold: A Novel Gateway to Chemical Diversity in Drug Discovery

Introduction: Unveiling a Scaffold with Untapped Potential

While specific applications of (4-Ethoxyoxan-4-yl)methanamine are not yet extensively documented in peer-reviewed literature, its constituent parts—a substituted oxane ring and a primary aminomethyl group—suggest significant potential. The oxane (tetrahydropyran) motif is increasingly recognized as a valuable component in drug design, often employed as a bioisosteric replacement for less favorable groups to enhance aqueous solubility and metabolic stability.[3] The primary amine serves as a versatile chemical handle, enabling a multitude of synthetic transformations for the construction of diverse compound libraries.[4][5]

This guide provides a comprehensive overview of the strategic considerations and practical protocols for utilizing the this compound scaffold in a drug discovery program. We will delve into its design rationale, propose synthetic strategies for library generation, and outline a workflow for the characterization and screening of the resulting compounds.

Scaffold Analysis and Design Rationale

The strategic value of the this compound scaffold lies in its unique combination of physicochemical properties.

| Feature | Property | Implication in Drug Discovery |

| Oxane Ring | Saturated heterocycle | Provides a three-dimensional, sp³-rich framework, which is often correlated with higher clinical success rates. |

| Oxygen heteroatom | Acts as a hydrogen bond acceptor, potentially improving aqueous solubility and modulating target interactions.[6] | |

| Bioisosteric potential | Can serve as a replacement for cyclohexyl or other cyclic systems to mitigate metabolic liabilities and improve physicochemical properties.[3] | |

| Primary Aminomethyl Group | Versatile chemical handle | Allows for a wide range of derivatization reactions, including amide bond formation, reductive amination, and urea/thiourea formation.[4] |

| Basic center | Can be protonated at physiological pH, influencing solubility and providing a potential key interaction with acidic residues in a target protein. | |

| Ethoxy Group | Lipophilic character | Offers a vector for modifying the lipophilicity of the scaffold and can be explored for potential interactions with hydrophobic pockets in a target. |

Proposed Synthetic Pathway and Library Generation

A key advantage of the this compound scaffold is its amenability to combinatorial library synthesis. The primary amine serves as a key point for diversification. Below is a proposed workflow for generating a diverse library of compounds based on this novel scaffold.

Caption: Proposed workflow for the generation of a diverse compound library from the this compound scaffold.

Protocols for Scaffold Derivatization

The following are detailed, step-by-step protocols for the key reactions outlined in the library synthesis workflow.

Protocol 1: Amide Bond Formation via Amidation

This protocol describes a standard procedure for coupling the primary amine of the scaffold with a carboxylic acid.

Materials:

-

This compound

-

Carboxylic acid of choice

-

Coupling agent (e.g., HATU, HBTU)

-

Base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.

Protocol 2: Secondary Amine Formation via Reductive Amination

This protocol details the reaction of the scaffold with an aldehyde or ketone to form a secondary amine.

Materials:

-

This compound

-

Aldehyde or ketone of choice

-

Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

-

Solvent (e.g., DCE, methanol)

-

Acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.0 eq) in DCE.

-

Add a catalytic amount of acetic acid to the mixture.

-

Stir at room temperature for 1 hour to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 8-24 hours, monitoring by LC-MS.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Characterization and Screening Cascade

Once a library of compounds has been synthesized, a systematic approach to characterization and biological screening is essential.

Caption: A general workflow for the characterization and screening of a compound library.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a method for assessing the general cytotoxicity of the synthesized compounds against a chosen cell line.

Materials:

-

Human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Synthesized compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should be less than 0.5%.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Conclusion and Future Directions

References

-

Synthesis, Characterization and Application of Amine-Functionalized Hierarchically Micro-Mesoporous Silicon Composites for CO2 Capture in Flue Gas. MDPI. Available from: [Link]

-

Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. PubMed. Available from: [Link]

-

Solid-phase synthesis of a library of functionalized aminodiol scaffolds. PubMed. Available from: [Link]

-

Discovery of 4-((4-(4-(3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)ureido)-2-fluorophenoxy)-6-methoxyquinolin-7-yl)oxy)-N,N-diethylpiperidine-1-carboxamide as kinase inhibitor for the treatment of colorectal cancer. PubMed. Available from: [Link]

-

This compound (C8H17NO2). PubChem. Available from: [Link]

-

Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. PubMed. Available from: [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. Available from: [Link]

-

Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. ACS Publications. Available from: [Link]

-

Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis. ACS Publications. Available from: [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available from: [Link]

-

Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing. Available from: [Link]

-

Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors. PubMed. Available from: [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. Available from: [Link]

-

Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. ResearchGate. Available from: [Link]

-

Advances in Amine-Surface Functionalization of Inorganic Adsorbents for Water Treatment and Antimicrobial Activities: A Review. PubMed Central. Available from: [Link]

-

1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. Available from: [Link]

-

An Open-Source Implementation of the Scaffold Identification and Naming System (SCINS) and Example Applications. Journal of Chemical Information and Modeling. Available from: [Link]

-

Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. PubMed. Available from: [Link]

-

A Oxacyclic natural products based on the oxepane scaffold and the bioactive compound 1 (purple ring color). ResearchGate. Available from: [Link]

-

Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. MDPI. Available from: [Link]

-

Amine-functionalized porous organic polymers for carbon dioxide capture. RSC Publishing. Available from: [Link]

-

Oxazolidinones as versatile scaffolds in medicinal chemistry. PubMed Central. Available from: [Link]

-

Ring Bioisosteres. Cambridge MedChem Consulting. Available from: [Link]

-

Characterization of a Novel Family of Contilisant + Belinostat Multitarget Small Molecules in Glioblastoma. MDPI. Available from: [Link]

-

Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. ResearchGate. Available from: [Link]

-

Integrated phenotypic screening and chemical proteomics identifies ETF1 ligands that modulate viral translation and replication. PNAS. Available from: [Link]

Sources

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 4. Solid-phase synthesis of a library of functionalized aminodiol scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amine-functionalized porous organic polymers for carbon dioxide capture - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00235C [pubs.rsc.org]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Mastering Amide Bond Formation with Tetrahydropyran Amines: A Guide to Reaction Conditions and Protocols

For Immediate Release

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal conditions for amide coupling reactions involving tetrahydropyran (THP) amines. The tetrahydropyran motif is a prevalent scaffold in medicinal chemistry, and understanding the nuances of its reactivity is crucial for the successful synthesis of novel therapeutics. This document outlines key considerations, detailed protocols for common coupling reagents, and troubleshooting strategies to overcome potential challenges.

Introduction: The Significance of Tetrahydropyran Amines in Drug Discovery

The tetrahydropyran ring is a privileged heterocyclic scaffold frequently incorporated into drug candidates due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. Consequently, the formation of amide bonds with THP-containing amines is a critical transformation in the synthesis of a vast array of pharmacologically active molecules.[1] However, the steric bulk and electronic properties of the THP ring can present unique challenges in amide coupling reactions, necessitating careful optimization of reaction conditions.[2]

Core Principles of Amide Coupling with THP-Amines

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to overcome a significant kinetic barrier.[3] This is typically achieved using a "coupling reagent" that converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

Several factors influence the success of an amide coupling reaction with THP-amines:

-

Steric Hindrance: The conformational rigidity and substitution pattern of the THP ring can sterically hinder the approach of the amine to the activated carboxylic acid. This is a primary consideration when selecting coupling reagents and reaction conditions.[4][5]

-

Nucleophilicity of the Amine: The basicity and nucleophilicity of the THP-amine are key determinants of its reactivity. Electron-withdrawing groups on the THP ring can reduce the amine's nucleophilicity, requiring more potent activating agents or harsher reaction conditions.

-

Epimerization: If the carboxylic acid or the THP-amine contains a chiral center adjacent to the reacting functional group, there is a risk of epimerization under the reaction conditions.[6] The choice of coupling reagent, base, and temperature can significantly impact the degree of racemization.[7]

A Comparative Analysis of Common Coupling Reagents

The selection of an appropriate coupling reagent is paramount for achieving high yields and purity.[8] Two of the most widely used classes of coupling reagents are carbodiimides and uronium/aminium salts.

Carbodiimide-Based Reagents: EDC/HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[9] To suppress side reactions and minimize epimerization, EDC is almost always used in conjunction with a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt).[9] The HOBt intercepts the O-acylisourea to form a more stable active ester, which then reacts with the amine.[9]

Advantages:

-

Cost-effective.

-

The urea byproduct is water-soluble, facilitating purification.[10]

Disadvantages:

-

The O-acylisourea intermediate can be prone to racemization.[9]

-

May be less effective for sterically hindered substrates.[4]

Uronium/Aminium Salt-Based Reagents: HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent derived from HOAt (1-hydroxy-7-azabenzotriazole).[9] It is known for its high reactivity, rapid reaction times, and low rates of epimerization, making it a preferred choice for challenging couplings.[9] HATU activates carboxylic acids through the formation of a highly reactive OAt-active ester.[9]

Advantages:

-

High reactivity and efficiency, particularly for hindered systems.[9]

-

Low propensity for epimerization.[9]

Disadvantages:

-

Higher cost compared to carbodiimide reagents.[10]

-

The tetramethylurea byproduct can sometimes be difficult to remove.

Mechanistic Overview

A clear understanding of the reaction mechanisms is crucial for optimizing conditions and troubleshooting.

Caption: Mechanisms of EDC/HOBt and HATU mediated amide coupling.

Experimental Protocols

The following are generalized protocols. Researchers should optimize stoichiometry, temperature, and reaction times for their specific substrates.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a good starting point for routine amide couplings with less hindered THP-amines.

Workflow:

Caption: Workflow for EDC/HOBt mediated amide coupling.

Step-by-Step Methodology:

-

To a solution of the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DMF (0.1-0.5 M) at 0 °C, add EDC (1.2 equiv).

-

Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the active ester.

-

Add the tetrahydropyran amine (1.1 equiv) to the reaction mixture.

-

Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equiv).

-

Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: HATU Mediated Amide Coupling

This protocol is recommended for sterically hindered THP-amines or when epimerization is a concern.

Workflow:

Sources

- 1. growingscience.com [growingscience.com]

- 2. chimia.ch [chimia.ch]

- 3. hepatochem.com [hepatochem.com]

- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

Application Note: Leveraging (4-Ethoxyoxan-4-yl)methanamine for sp³-Enriched Fragment Elaboration

Topic: Incorporating (4-Ethoxyoxan-4-yl)methanamine into Fragment-Based Drug Design Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, FBDD Specialists, Structural Biologists

Executive Summary

In the modern era of Fragment-Based Drug Design (FBDD), the "Escape from Flatland" initiative drives the demand for three-dimensional, sp³-rich building blocks. This compound represents a high-value pharmacophore scaffold that combines the solubility-enhancing properties of the tetrahydropyran (THP) ring with the conformational restriction of gem-disubstitution.

This guide details the physicochemical profile, synthetic utility, and experimental protocols for integrating this fragment into hit-to-lead campaigns. Specifically, it addresses the use of the 4-ethoxy group as a steric anchor to direct the methanamine vector, offering a superior alternative to flexible cyclohexyl or piperidinyl analogs.

Physicochemical Profile & Rationale

The "Gem-Disubstituted" Advantage

The core value of this compound lies in its gem-disubstitution at the C4 position. Unlike monosubstituted THP analogs, the presence of both the ethoxy group and the aminomethyl arm creates a localized Thorpe-Ingold effect. This restricts the conformational freedom of the attached vectors, potentially reducing the entropic penalty upon binding to a protein target.[1]

Key Metrics Table

Data based on in-silico consensus models and structural analysis.

| Property | Value | FBDD Implications |

| Molecular Weight | 159.23 Da | Ideal "Fragment" (<200 Da), allowing significant room for elaboration. |

| Heavy Atoms | 11 | High Ligand Efficiency (LE) potential. |

| cLogP | ~0.2 - 0.5 | Low lipophilicity ensures high aqueous solubility (critical for high-concentration NMR screening). |

| TPSA | ~35 Ų | Excellent permeability profile; leaves "budget" for polar interactions in the final drug. |

| Fsp³ | 1.00 | Complete saturation; eliminates "flat" aromatic stacking issues and improves solubility. |

| H-Bond Donors/Acceptors | 2 (NH₂), 3 (O, N) | The THP ether oxygen acts as a weak acceptor; the amine is a versatile donor/acceptor. |

Structural Analysis & Vector Mapping

The following diagram illustrates the pharmacophoric features and the defined exit vectors provided by this scaffold.

Figure 1: Pharmacophore deconstruction of this compound showing the steric anchor effect of the ethoxy group.

Experimental Protocols

Protocol A: Library Synthesis (Amide Coupling)

Objective: To couple this compound to a library of carboxylic acid-containing aromatic fragments (e.g., kinase hinge binders).

Reagents:

-

Fragment A: Carboxylic Acid (1.0 equiv)

-

Fragment B: this compound (1.2 equiv)

-

Coupling Agent: HATU (1.5 equiv)

-

Base: DIPEA (3.0 equiv)

-

Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve the Carboxylic Acid (0.1 mmol) in DMF (1.0 mL) in a 1-dram vial equipped with a magnetic stir bar.

-

Activation: Add DIPEA (0.3 mmol, 52 µL) followed by HATU (0.15 mmol, 57 mg). Stir at Room Temperature (RT) for 15 minutes to generate the active ester.

-

Note: A color change to yellow/orange is typical.

-

-

Addition: Add this compound (0.12 mmol, 19 mg) directly to the reaction mixture.

-

Reaction: Stir at RT for 4–16 hours. Monitor reaction progress via LC-MS (Target mass = Acid MW + 159.23 - 18.01).

-

Workup (High-Throughput):

-

Dilute with EtOAc (3 mL).

-

Wash with sat. NaHCO₃ (2 x 1 mL) to remove unreacted acid and HATU byproducts.

-

Wash with brine (1 mL).

-

Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: If purity <90%, purify via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid gradient).

Protocol B: Biophysical Screening (Ligand-Observed NMR)

Objective: To validate binding of the elaborated fragment using Saturation Transfer Difference (STD) NMR.

Rationale: The high solubility of the THP scaffold allows for high-concentration ligand screening without aggregation artifacts.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the ligand (fragment) at 50 mM in d6-DMSO.

-

Prepare the protein target in deuterated buffer (e.g., 50 mM Phosphate, pH 7.4, 150 mM NaCl, D₂O).

-

-

Assay Mix:

-

Ligand Concentration: 500 µM.

-

Protein Concentration: 5–10 µM (Ligand:Protein ratio ~50:1 to 100:1).

-

-

Data Acquisition:

-

Experiment: 1D ¹H STD-NMR sequence (e.g., stddiff on Bruker systems).

-

On-Resonance Irradiation: -0.5 ppm or 12 ppm (protein methyls or amides).

-

Off-Resonance Irradiation: 30 ppm (control).

-

Saturation Time: 2.0 seconds.

-

-

Analysis:

-

Subtract the On-Resonance spectrum from the Off-Resonance spectrum.

-

Positive Hit: Signals corresponding to the ethoxy protons (quartet ~3.4 ppm, triplet ~1.1 ppm) or the THP ring protons appear in the difference spectrum, indicating magnetization transfer from the protein.

-

Case Study: Targeting the Kinase Solvent Channel

Hypothesis: Many kinase inhibitors bind the hinge region with a flat aromatic heterocycle. Extending into the solvent-exposed region often requires a solubilizing group. A simple piperazine or morpholine tail is flexible and entropically costly.

Application: Replacing a standard morpholine tail with This compound introduces a "kink" due to the sp³ carbon linkage.

-

Vector Check: The methanamine linker pushes the THP ring further out than a direct attachment.

-

Interaction: The 4-ethoxy group can be positioned to displace a conserved water molecule or fill a small hydrophobic sub-pocket often found at the rim of the ATP site.

-

Result: The resulting molecule typically exhibits improved LLE (Lipophilic Ligand Efficiency) due to the specific placement of the ether oxygen and the rigidity of the gem-disubstituted center.

Figure 2: Iterative FBDD workflow integrating the specific fragment.

References

-

Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.[2] Nature Chemistry, 1(3), 187–192. Link

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

-